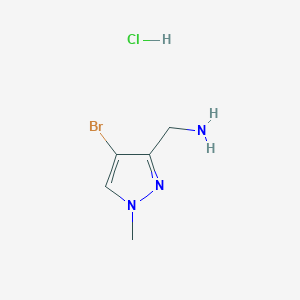
N-phenylmorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylmorpholine-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a morpholine ring, which is further connected to a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylmorpholine-3-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. This process can be facilitated by various catalysts and coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-phenylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxide derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-phenylmorpholine-3-carboxamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-phenylmorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-phenylmorpholine-3-carboxamide include:
- N-phenylmorpholine-4-carboxamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the position of the carboxamide group on the morpholine ring.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-phenylmorpholine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-8-15-7-6-12-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Clave InChI |
KSMMUTZINCNMQP-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)

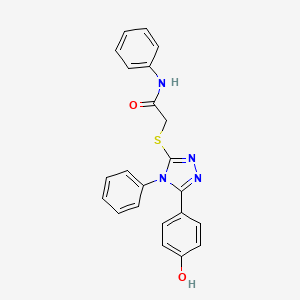

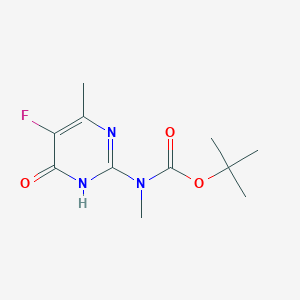
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)


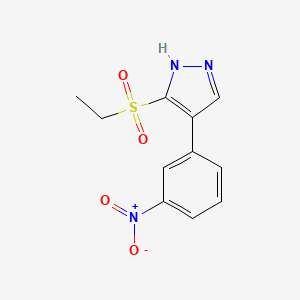

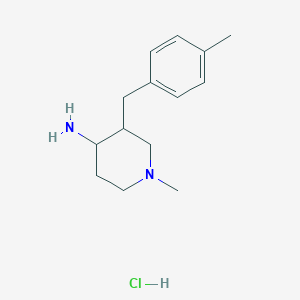
![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)
